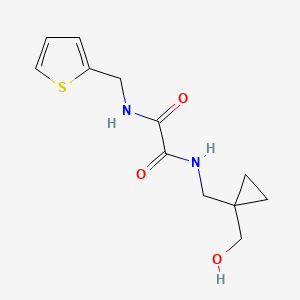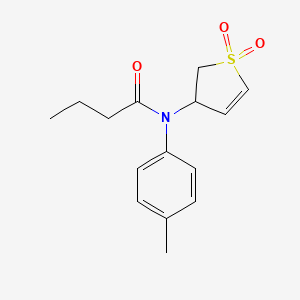![molecular formula C13H13BrO6 B2792211 (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate CAS No. 1820607-87-1](/img/structure/B2792211.png)
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is an organic compound characterized by the presence of acetyloxy groups and a bromophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate typically involves the acetylation of [2-(acetyloxy)-3-bromophenyl]methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding alcohols in the presence of aqueous acids or bases.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: Products include [2-(hydroxy)-3-bromophenyl]methanol.
Oxidation: Products include [2-(acetyloxy)-3-bromophenyl]acetic acid.
Applications De Recherche Scientifique
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate involves its hydrolysis to release active acetic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- (Acetyloxy)[2-(acetyloxy)-4-bromophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-chlorophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-iodophenyl]methyl acetate
Comparison:
- Uniqueness: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs.
- Reactivity: The bromine atom makes the compound more reactive in substitution reactions compared to its chloro analog.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[2-bromo-6-(diacetyloxymethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)18-12-10(5-4-6-11(12)14)13(19-8(2)16)20-9(3)17/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTGEMBIPTYLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)C(OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)


![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)
![5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide](/img/structure/B2792138.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
![ethyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2792142.png)



![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)


